1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde

Lipophilicity Membrane Permeability Drug-likeness

1-Ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde (CAS 119389-21-8) is a fluorinated benzimidazole-2-carbaldehyde building block with molecular formula C10H9FN2O and molecular weight 192.19 g/mol. It features a unique substitution pattern combining an N1-ethyl group, a C5-fluoro substituent, and a reactive C2-formyl group on the benzimidazole core.

Molecular Formula C10H9FN2O
Molecular Weight 192.19 g/mol
CAS No. 119389-21-8
Cat. No. B046919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde
CAS119389-21-8
Synonyms1H-Benzimidazole-2-carboxaldehyde,1-ethyl-5-fluoro-(9CI)
Molecular FormulaC10H9FN2O
Molecular Weight192.19 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)F)N=C1C=O
InChIInChI=1S/C10H9FN2O/c1-2-13-9-4-3-7(11)5-8(9)12-10(13)6-14/h3-6H,2H2,1H3
InChIKeyOKLQVRNJDJBKIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde (CAS 119389-21-8): Procurement-Relevant Structural Classification and Physicochemical Profile


1-Ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde (CAS 119389-21-8) is a fluorinated benzimidazole-2-carbaldehyde building block with molecular formula C10H9FN2O and molecular weight 192.19 g/mol . It features a unique substitution pattern combining an N1-ethyl group, a C5-fluoro substituent, and a reactive C2-formyl group on the benzimidazole core . Its physicochemical profile includes an experimentally determined LogP of 2.01, a polar surface area (PSA) of 34.89 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors . This compound is classified as a fluorinated heterocyclic building block (含氟砌块) and is supplied with standard purity of 97% (Bidepharm) to 98% (Leyan), accompanied by batch-specific QC documentation including NMR, HPLC, and GC .

Why 1-Ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde Cannot Be Freely Interchanged with N-Unsubstituted or Non-Fluorinated Benzimidazole-2-carbaldehyde Analogs


The N1-ethyl and C5-fluoro substituents on the benzimidazole-2-carbaldehyde scaffold are not merely decorative modifications; they quantitatively alter key physicochemical parameters that govern downstream synthetic utility and biological performance. The N-ethyl group eliminates the imidazole N–H hydrogen bond donor (HBD count: 0 vs. 1 for the N–H analog), reducing the polar surface area from 45.75 Ų to 34.89 Ų and increasing the LogP from 1.51 to 2.01 relative to 5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde (CAS 885280-34-2) . These shifts directly impact membrane permeability, passive absorption, and metabolic stability profiles of final compounds. Furthermore, published structure–activity relationship (SAR) studies on dabigatran-class thrombin inhibitors demonstrate that the N-ethyl substituent on the benzimidazole ring confers substantially greater in vitro anticoagulant potency than alternative N-alkyl groups, while the 5-fluoro substituent contributes to metabolic stability and target binding [1][2]. Substituting this intermediate with an N-unsubstituted, N-methyl, or non-fluorinated analog therefore precludes reliable extrapolation of potency, selectivity, and pharmacokinetic behavior in the final drug candidate [1].

Quantitative Comparator Evidence for 1-Ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde (CAS 119389-21-8) Across Lipophilicity, Polarity, and Thrombin-Inhibitor Scaffold Potency


LogP Advantage: N1-Ethyl Substitution Increases Lipophilicity by ΔLogP ≈ 0.49 vs. N-Unsubstituted 5-Fluoro Analog

1-Ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde (CAS 119389-21-8) exhibits an experimentally determined LogP of 2.01, compared to LogP 1.51 for the N-unsubstituted analog 5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde (CAS 885280-34-2), representing a ΔLogP of +0.49 . The XlogP (calculated) value for the target compound is 1.6 . This increase in lipophilicity is driven by the N1-ethyl substituent, which replaces the polar imidazole N–H hydrogen bond donor with a hydrophobic ethyl moiety. The corresponding reduction in polar surface area from 45.75 Ų (N–H analog) to 34.89 Ų (target compound) further corroborates the enhanced hydrophobic character .

Lipophilicity Membrane Permeability Drug-likeness

Hydrogen Bond Donor Elimination: Zero HBD vs. One HBD in N-Unsubstituted Analog Improves Drug-Likeness Parameters

The N1-ethyl substitution eliminates the single hydrogen bond donor present on the imidazole ring of the N-unsubstituted 5-fluoro-benzimidazole-2-carbaldehyde scaffold. The target compound records HBD = 0 versus HBD = 1 for the N–H analog (CAS 885280-34-2), while maintaining the same number of hydrogen bond acceptors (HBA = 3) . This reduction in HBD count, combined with the lower PSA (34.89 vs. 45.75 Ų) and higher LogP (2.01 vs. 1.51), brings the intermediate and its downstream derivatives closer to optimal ranges for oral bioavailability as defined by Lipinski and Veber guidelines.

Hydrogen Bonding Oral Bioavailability Lipinski Rule of Five

Thrombin Inhibitor Scaffold Validation: N-Ethyl-5-fluoro-Benzimidazole Core Delivers IC50 2.04–3.39 nM, Outperforming Argatroban by 2.8–4.6 Fold

The N-ethyl-5-fluoro-benzimidazole core, for which 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde serves as a key synthetic intermediate, has been validated in multiple independent studies as a privileged scaffold for direct thrombin inhibition. In the Li et al. (2015) RSC Advances study, a dabigatran derivative bearing an N-ethyl-5-fluoro-benzimidazole core (compound 10i) achieved an IC50 of 2.04 nM against thrombin, representing a 4.6-fold improvement over the clinically used comparator argatroban (IC50 = 9.36 nM) [1]. In a complementary study by Wang and Ren (2016) published in the Journal of the Iranian Chemical Society, compound 12f—a 1-ethyl-5-fluoro-substituted benzimidazole derivative—exhibited an IC50 of 3.21 ± 0.57 nM versus argatroban at 9.88 ± 2.26 nM, a 3.1-fold potency advantage [2]. Furthermore, Li and Ren (2015) in Archiv der Pharmazie demonstrated that nine novel 2,5-substituted 1-ethyl-1H-benzimidazole fluorinated derivatives all inhibited thrombin with IC50 values ranging from 3.39 to 23.30 nM, with five compounds exceeding argatroban (IC50 = 9.36 nM) [3].

Thrombin Inhibition Anticoagulant Dabigatran Analog Direct Thrombin Inhibitor

N-Ethyl vs. Other N-Alkyl Substituents: N-Ethyl Confers Superior Thrombin Inhibitory Activity in Dabigatran-Class Compounds

A systematic SAR study of dabigatran derivatives published in Research on Chemical Intermediates (2016) directly compared N-alkyl substituent effects on thrombin inhibitory activity. The study concluded that compounds bearing N-methyl and N-ethyl side chains demonstrated much greater inhibitory activity against thrombin than those with other side chains [1]. Within this privileged subset, the N-ethyl substituent—as present in 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde—exhibited better anticoagulant activity than N-methyl and other alkyl variants, with the optimal N-ethyl derivative (compound 10i) reaching an IC50 of 2.04 nM [2]. This rank-order potency (N-ethyl > N-methyl ≫ other N-alkyl) establishes that the N-ethyl group is not merely a generic alkyl placeholder but an optimized substituent for this pharmacophore class.

Structure-Activity Relationship N-Alkyl Optimization Anticoagulant Potency

Purity and Batch QC Differentiation: 97–98% Assay Purity with Multi-Method Certificates of Analysis vs. >95% Baseline for N–H Analog

Reputable vendors supply 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde at standard purities of 97% (Bidepharm, catalog BD520702) and 98% (Leyan, product 2263047), with each batch accompanied by QC documentation including NMR, HPLC, and GC analyses . In contrast, the closest N-unsubstituted analog 5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde (CAS 885280-34-2) is typically offered at a baseline purity of >95% (Alfa Chemistry) and 97% (ChemicalBook, NMR + HPLC) . While the purity difference (97–98% vs. >95%) is modest in absolute terms, the availability of multi-method batch QC (NMR + HPLC + GC) for the target compound provides procurement-level assurance of both chemical identity and quantitative purity that is essential for reproducible synthetic transformations in medicinal chemistry campaigns.

Chemical Purity Quality Control Reproducibility Procurement Specification

Positional Selectivity: C5-Fluoro Substitution Provides a Defined Regioisomer for Consistent SAR vs. C6-Fluoro or Mixed Isomers

1-Ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde bears the fluorine substituent unambiguously at the C5 position of the benzimidazole ring, as confirmed by its defined SMILES (O=CC1=NC2=CC(F)=CC=C2N1CC) and IUPAC nomenclature . This positional definition is critical because the 5-fluoro and 6-fluoro isomers of benzimidazole-2-carbaldehyde derivatives are chemically distinct entities with different electronic distributions, dipole moments, and steric presentations. The N-unsubstituted analog is commonly described interchangeably as both 5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde and 6-fluoro-1H-benzo[d]imidazole-2-carbaldehyde (CAS 885280-34-2), reflecting tautomeric ambiguity in the unalkylated benzimidazole system . The N1-ethyl substitution in the target compound locks the tautomeric form and fixes the fluorine at the defined C5 position, eliminating regioisomeric ambiguity that could confound SAR interpretation and crystallography efforts .

Regiochemistry Fluorine Substitution Synthetic Intermediate Consistency

Procurement-Driven Application Scenarios for 1-Ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde (CAS 119389-21-8) Based on Quantitative Comparator Evidence


Synthesis of High-Potency Direct Thrombin Inhibitors (Dabigatran Analog Class)

1-Ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde is the optimal aldehyde building block for constructing the N-ethyl-5-fluoro-benzimidazole core of dabigatran-class direct thrombin inhibitors. Published SAR data demonstrate that the N-ethyl substituent provides superior anticoagulant potency compared to N-methyl or other N-alkyl variants, with optimized derivatives achieving IC50 values as low as 2.04 nM (4.6-fold more potent than argatroban) . The 5-fluoro substituent further enhances metabolic stability and target binding. The reactive 2-carbaldehyde group enables direct condensation with amine-bearing fragments to elaborate the full pharmacophore. Procurement of the N-ethyl-5-fluoro intermediate eliminates the need for N-alkylation of the unsubstituted benzimidazole after core assembly, which can be complicated by competing N- vs. O-alkylation and requires additional protection/deprotection steps [1].

Medicinal Chemistry SAR Exploration of Fluorinated Benzimidazole Scaffolds Requiring Defined Lipophilicity and PSA Parameters

For medicinal chemistry programs exploring benzimidazole-based kinase inhibitors, GPCR modulators, or epigenetic probes, the target compound offers a quantitatively characterized lipophilicity baseline (LogP 2.01, PSA 34.89 Ų) that is strategically positioned between the more polar N–H analog (LogP 1.51, PSA 45.75) and more lipophilic di-substituted analogs . This intermediate LogP range is well-suited for optimizing CNS drug-likeness (where LogP 2–4 is often targeted) while maintaining adequate solubility. The zero HBD count of the N-ethyl intermediate provides a clean starting point for programs that must carefully manage total hydrogen bond donor count to achieve oral bioavailability or CNS penetration . The aldehyde functionality serves as a versatile handle for reductive amination, hydrazone formation, or Knoevenagel condensation, enabling rapid analog generation for SAR exploration.

Fluorinated Building Block Procurement for Factor Xa or Dual Thrombin/FXa Inhibitor Programs

Beyond selective thrombin inhibition, the benzimidazole scaffold has been validated for Factor Xa (FXa) inhibition, with subnanomolar potency and 500–1000-fold selectivity against thrombin reported for optimized derivatives . The 1-ethyl-5-fluoro-2-carbaldehyde intermediate provides the regioisomerically defined starting material necessary for constructing FXa inhibitors with consistent substitution geometry. The unambiguous C5-fluoro regiochemistry (locked by the N1-ethyl group) eliminates the tautomeric ambiguity that complicates SAR interpretation when using N-unsubstituted 5/6-fluoro-benzimidazole precursors [1]. This positional certainty is critical for programs that require co-crystallography with FXa or thrombin to guide structure-based design.

Custom Synthesis and Fragment-Based Drug Discovery Requiring High-Purity Fluorinated Heterocyclic Aldehydes

For contract research organizations (CROs) and fragment-based drug discovery (FBDD) libraries, 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde is available at 97–98% purity with comprehensive batch QC (NMR, HPLC, GC) from reputable suppliers [1]. This purity level and multi-method characterization exceed the typical >95% baseline offered for the N-unsubstituted comparator, providing greater assurance of identity and purity for high-throughput screening and fragment elaboration workflows. The compound's molecular weight (192.19 Da), LogP (2.01), and three hydrogen bond acceptors position it within fragment-likeness guidelines, while the reactive aldehyde enables covalent or non-covalent fragment linking strategies. The zero HBD count and moderate PSA make it an attractive fragment starting point for programs targeting intracellular or CNS targets where permeability is critical .

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